Cas no 2034341-83-6 (methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate)

Methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate is a specialized organic compound featuring a carbamate moiety linked to a phenyl ring substituted with a sulfamoyl group. The structure incorporates a pyrazole and thiophene heterocycle, enhancing its potential for diverse chemical interactions. This compound is of interest in medicinal chemistry and agrochemical research due to its sulfonamide and carbamate functional groups, which are often associated with biological activity. Its well-defined molecular architecture allows for precise modification, making it a valuable intermediate in the synthesis of pharmacologically or industrially relevant derivatives. The presence of sulfur and nitrogen heterocycles further contributes to its reactivity and potential applications in drug discovery or material science.
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate structure
2034341-83-6 structure
Product name:methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
CAS No:2034341-83-6
MF:C17H18N4O4S2
MW:406.479220867157
CID:5334677

methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • methyl (4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
    • methyl N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate
    • methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
    • Inchi: 1S/C17H18N4O4S2/c1-25-17(22)20-14-3-5-15(6-4-14)27(23,24)19-11-16(13-7-10-26-12-13)21-9-2-8-18-21/h2-10,12,16,19H,11H2,1H3,(H,20,22)
    • InChI Key: KDXSZFIKIXAHRT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(=O)OC)(NCC(C1=CSC=C1)N1C=CC=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 590
  • Topological Polar Surface Area: 139
  • XLogP3: 1.8

methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-8093-5μmol
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6519-8093-20μmol
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6519-8093-10μmol
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6519-8093-4mg
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
4mg
$66.0 2023-09-08
Life Chemicals
F6519-8093-15mg
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
15mg
$89.0 2023-09-08
Life Chemicals
F6519-8093-10mg
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
10mg
$79.0 2023-09-08
Life Chemicals
F6519-8093-100mg
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
100mg
$248.0 2023-09-08
Life Chemicals
F6519-8093-2mg
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
2mg
$59.0 2023-09-08
Life Chemicals
F6519-8093-5mg
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
5mg
$69.0 2023-09-08
Life Chemicals
F6519-8093-3mg
methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate
2034341-83-6
3mg
$63.0 2023-09-08

Additional information on methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate

Compound CAS No 2034341-83-6: Methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate

The compound methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate, with CAS number 2034341-83-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a methyl group, a pyrazole ring, a thiophene moiety, and a sulfamoyl group. These structural features contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery. Its structure suggests that it may exhibit activity against various therapeutic targets, including enzyme inhibitors and receptor modulators. The presence of the pyrazole ring, a five-membered aromatic heterocycle, is particularly notable as it is often associated with anti-inflammatory and anticancer properties. Similarly, the thiophene moiety is known for its ability to enhance drug solubility and bioavailability, making this compound an attractive candidate for further research.

The synthesis of methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate involves a series of intricate organic reactions. Researchers have employed advanced techniques such as Suzuki coupling and Stille coupling to construct the core framework of the molecule. These methods ensure high yields and excellent purity, which are critical for subsequent biological evaluations.

In terms of biological activity, this compound has shown potential in inhibiting key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in various cancers. Additionally, preliminary assays indicate that it may possess anti-inflammatory properties by modulating cytokine production. These findings underscore the versatility of this compound in addressing multiple therapeutic areas.

The structural uniqueness of methyl N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate also makes it an ideal candidate for further structural optimization. By modifying specific functional groups or introducing new substituents, researchers can potentially enhance its potency and selectivity for specific targets. Such modifications could lead to the development of next-generation drugs with improved efficacy and reduced side effects.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular structure and conformational dynamics, which are essential for understanding its interactions with biological systems.

In conclusion, methyl N-(4-{[2-(1H-pyrazol-1-yL)-2-(thiophen=3=ylethyll sulfamoyl}phenyll carbamate, CAS No 2034341=83=6, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound holds great potential for contributing to the development of innovative treatments across various disease areas.

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